2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a fused benzene and pyrazine ring, and they are known for their diverse biological activities. This particular compound features both an acetamide and a quinoxaline moiety, which may contribute to its pharmacological properties.
This compound can be synthesized through various organic chemistry methods and is available from chemical suppliers such as Sigma-Aldrich . The synthesis and characterization of similar compounds have been documented in scientific literature, highlighting their potential applications in medicinal chemistry .
The compound is classified under organic compounds, specifically as a quinoxaline derivative. Quinoxaline derivatives have been studied for their roles in medicinal chemistry, particularly as potential anti-cancer agents and in other therapeutic areas due to their ability to interact with biological targets such as tubulin .
The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide typically involves multi-step organic reactions. Common methods include:
In one reported synthesis method, starting materials such as 1,2-diamines and α-keto acids are utilized to construct the quinoxaline framework. Subsequent reactions may involve acylation with acetic anhydride or acetyl chloride to introduce the N-o-tolyl acetamide functionality. The purification of the final product is typically performed using chromatography techniques .
The molecular structure of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide can be represented as follows:
This indicates that the compound contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The structure features a tetrahydroquinoxaline ring system with an oxo group at position 3 and an N-o-tolyl acetamide substituent. The presence of these functional groups is crucial for its biological activity.
The compound can participate in various chemical reactions typical of amides and quinoxalines:
These reactions can be facilitated by standard reagents such as acids, bases, or reducing agents depending on the desired transformation .
The mechanism of action for 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide primarily involves its interaction with biological macromolecules. Studies indicate that quinoxaline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines by targeting microtubule dynamics . For instance, compounds similar to this one have demonstrated IC50 values indicating effective inhibition of cell growth.
Relevant analyses such as spectroscopy (NMR, IR) are used for structural confirmation during synthesis .
This compound has potential applications in medicinal chemistry due to its biological activity. It is being investigated for:
Research continues into optimizing its structure for improved efficacy and reduced toxicity in clinical applications .
The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide (CAS 317814-58-7) typically employs a convergent strategy involving sequential construction of the quinoxaline core followed by N-alkylation and amide coupling. A representative three-stage protocol begins with the condensation of o-phenylenediamine 1 with glyoxylic acid or its derivatives under acidic conditions to yield 3-oxo-1,2,3,4-tetrahydroquinoxaline 2. Subsequent N-alkylation at the N1 position is achieved using ethyl chloroacetate under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile, producing ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-yl)acetate 3. Critical stereochemical control during alkylation is maintained through temperature modulation (0-5°C) to minimize racemization at the C2 chiral center [3] [7].
The final step involves saponification of ester 3 followed by amide coupling with o-toluidine 4 using carbodiimide reagents (EDC·HCl, DCC) or propanephosphonic acid anhydride (T3P®). Microwave-assisted coupling (80-100°C, 20 min) significantly improves reaction efficiency, reducing epimerization compared to traditional reflux conditions [4] [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Chemical Structure | Synthetic Step | Typical Yield |
---|---|---|---|
3-Oxo-1,2,3,4-tetrahydroquinoxaline | ![]() | Cyclocondensation of o-phenylenediamine | 75-85% |
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-yl)acetate | ![]() | N-Alkylation with ethyl chloroacetate | 60-70% |
2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)acetic acid | ![]() | Ester hydrolysis (NaOH/EtOH/H₂O) | 90-95% |
Purification is typically achieved via crystallization from ethanol/water (3:1 v/v), yielding the target compound with >98% HPLC purity and characteristic melting point of 189-191°C. X-ray crystallography confirms the racemic nature of standard synthetic batches unless chiral auxiliaries are employed [3] [7].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient construction of triazole-containing analogs of the target molecule. This modular approach involves synthesizing alkyne-functionalized quinoxaline precursors like 3-methyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one 5 via alkylation of 3-methylquinoxalin-2(1H)-one with propargyl bromide. The azide component, 2-azido-N-(o-tolyl)acetamide 6, is prepared from o-toluidine through chloroacetylation followed by nucleophilic displacement with sodium azide [5].
The key cycloaddition employs CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at 50°C for 12 hours, regioselectively yielding 1,4-disubstituted triazole hybrid 7. Critical parameters include:
Table 2: Optimization of Click Chemistry Parameters
Parameter | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent System | THF/H₂O (1:1) | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) |
Temperature | 25°C | 50°C | 50°C |
Catalyst Loading | 5 mol% CuI | 10 mol% CuSO₄/NaAsc | 10 mol% CuSO₄/NaAsc |
Reaction Time | 24 h | 12 h | 12 h |
Yield | 63% | 92% | 92% |
This method delivers the triazole-quinoxaline-o-tolylacetamide hybrid with complete regiocontrol, confirmed by ¹H NMR coupling patterns (JH5-H4 = 0 Hz) and single-crystal X-ray diffraction. The approach allows combinatorial diversification by varying azide or alkyne components [2] [5].
Regioselective N1-functionalization of 3-oxo-1,2,3,4-tetrahydroquinoxaline presents significant challenges due to competing O-alkylation and the presence of two nucleophilic sites (N1 and N4). Advanced catalytic systems have been developed to address this:
Palladium-Catalyzed C-N Coupling: Pd(OAc)₂/Xantphos systems enable direct coupling between 2-bromo-N-(o-tolyl)acetamide and quinoxalinone, achieving N1-selectivity >20:1 over N4-alkylation. Key to success is the use of anhydrous toluene and cesium carbonate base at 80°C [7].
Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB, 10 mol%) in biphasic toluene/50% NaOH systems promotes selective N-alkylation at room temperature within 3 hours, suppressing diester formation. The mechanism involves in situ generation of reactive tetraalkylammonium carboxylate species [7].
Lewis Acid-Mediated Epimerization Control: Zinc triflate (5 mol%) effectively suppresses racemization during amide coupling by coordinating with the quinoxaline carbonyl, preventing enolization at the C2 stereocenter. This is critical for synthesizing enantiopure (>99% ee) material when starting from chiral pool derivatives [3] [7].
Recent advances include photoredox-catalyzed decarboxylative alkylations using Ru(bpy)₃Cl₂ under blue LED irradiation, enabling direct coupling of carboxylic acids with the quinoxaline scaffold. This method bypasses traditional activation steps and shows excellent functional group tolerance [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7